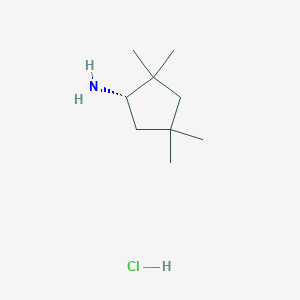
(R)-2-(Hydroxymethyl)cyclobutanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Hydroxymethyl)cyclobutanone is a chiral cyclobutanone derivative with a hydroxymethyl group attached to the second carbon of the cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Hydroxymethyl)cyclobutanone typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the cyclization of a suitable precursor, such as a 1,4-diene, under conditions that promote the formation of the cyclobutanone ring. This can be achieved through photochemical or thermal cyclization reactions.
Industrial Production Methods
Industrial production of ®-2-(Hydroxymethyl)cyclobutanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as chiral ligands or enzymes can be employed to ensure high enantioselectivity. The use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
®-2-(Hydroxymethyl)cyclobutanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form a cyclobutanol derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to promote substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanone derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(Hydroxymethyl)cyclobutanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it useful in the study of enzyme-substrate interactions and the development of chiral drugs.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of ®-2-(Hydroxymethyl)cyclobutanone depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group can form hydrogen bonds with active site residues, while the cyclobutanone ring can engage in hydrophobic interactions with the enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound without the hydroxymethyl group.
2-(Hydroxymethyl)cyclopentanone: A similar compound with a five-membered ring.
®-2-(Hydroxymethyl)cyclopropanone: A similar compound with a three-membered ring.
Uniqueness
®-2-(Hydroxymethyl)cyclobutanone is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, as it can undergo ring-opening reactions to form more complex structures. Additionally, its chiral nature allows for the study of enantioselective reactions and the development of chiral drugs.
Properties
IUPAC Name |
(2R)-2-(hydroxymethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWZYFVOUUTMPJ-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2S)-oxan-2-yl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B8217334.png)
![(3R)-3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B8217340.png)
![(3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B8217343.png)
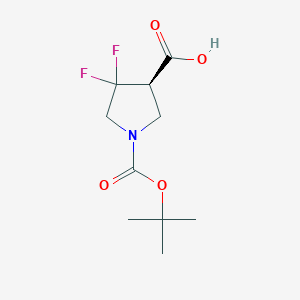
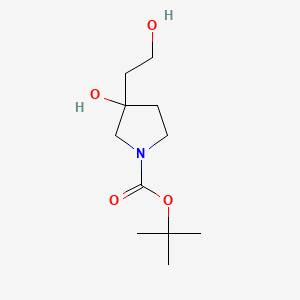
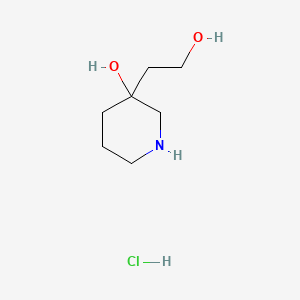
![3-Pyridin-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride](/img/structure/B8217362.png)
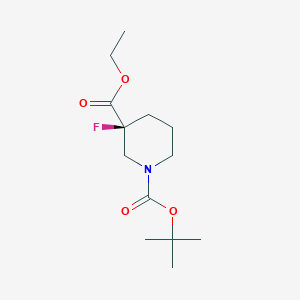
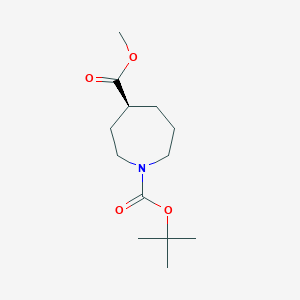
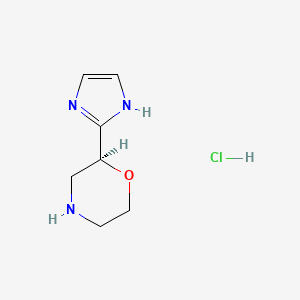
![2-[(4S)-4-methoxycyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8217393.png)
